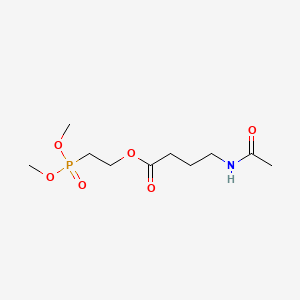

Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Butansäure, 4-(Acetylamino)-, 2-(Dimethoxyphosphinyl)ethylester umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Butansäurederivats. Die Acetylaminogruppe wird durch Acetylierungsreaktionen eingeführt, während die Dimethoxyphosphinylgruppe durch Phosphorylierungsreaktionen hinzugefügt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Essigsäureanhydrid für die Acetylierung und Dimethylphosphit für die Phosphorylierung. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Katalysatoren, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von Butansäure, 4-(Acetylamino)-, 2-(Dimethoxyphosphinyl)ethylester große Batch- oder kontinuierliche Durchflussverfahren umfassen. Diese Methoden wurden entwickelt, um die Effizienz und Skalierbarkeit der Synthese zu optimieren, wobei häufig fortschrittliche Techniken wie automatisierte Reaktionsüberwachung und Reinigungssysteme integriert werden.

Eigenschaften

CAS-Nummer |

152819-35-7 |

|---|---|

Molekularformel |

C10H20NO6P |

Molekulargewicht |

281.24 g/mol |

IUPAC-Name |

2-dimethoxyphosphorylethyl 4-acetamidobutanoate |

InChI |

InChI=1S/C10H20NO6P/c1-9(12)11-6-4-5-10(13)17-7-8-18(14,15-2)16-3/h4-8H2,1-3H3,(H,11,12) |

InChI-Schlüssel |

YLLCFUXEWITPGF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCCCC(=O)OCCP(=O)(OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester typically involves multiple steps, starting with the preparation of the butanoic acid derivative. The acetylamino group is introduced through acetylation reactions, while the dimethoxyphosphinyl group is added via phosphorylation reactions. Common reagents used in these reactions include acetic anhydride for acetylation and dimethyl phosphite for phosphorylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .

Analyse Chemischer Reaktionen

Reaktionstypen

Butansäure, 4-(Acetylamino)-, 2-(Dimethoxyphosphinyl)ethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um optimale Ergebnisse zu erzielen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Butansäure, 4-(Acetylamino)-, 2-(Dimethoxyphosphinyl)ethylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Diese Verbindung kann in Studien über Enzymwechselwirkungen und Stoffwechselwege verwendet werden.

Industrie: Es kann bei der Produktion von Spezialchemikalien und Materialien verwendet werden.

Wirkmechanismus

Der Wirkungsmechanismus von Butansäure, 4-(Acetylamino)-, 2-(Dimethoxyphosphinyl)ethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Acetylaminogruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen, während die Dimethoxyphosphinylgruppe die Reaktivität und Stabilität der Verbindung beeinflussen kann. Diese Wechselwirkungen können verschiedene biochemische Prozesse beeinflussen, darunter Enzymaktivität und Signaltransduktion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Butansäure, Ethylester: Ein einfacheres Esterderivat der Butansäure mit anderen funktionellen Gruppen.

Butansäure, 2-(Acetylamino)-4-(Ethoxymethylphosphinyl)-, Ethylester: Eine eng verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen Substituenten.

Einzigartigkeit

Butansäure, 4-(Acetylamino)-, 2-(Dimethoxyphosphinyl)ethylester ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht ihn für bestimmte Anwendungen in Forschung und Industrie wertvoll .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.